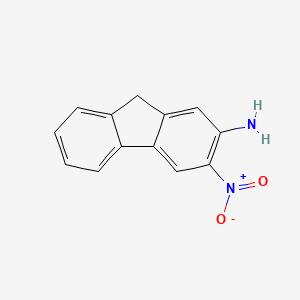

3-硝基-9H-芴-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Nitro-9H-fluoren-2-amine” is a chemical compound with the molecular formula C13H10N2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound contains a fluorene backbone with an amine (-NH2) group and a nitro (-NO2) group attached to it .

Synthesis Analysis

The synthesis of fluorene derivatives often involves nucleophilic substitution and reduction reactions . For instance, the bromo group of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene can be substituted with CuCN to yield 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. The nitro group can then be reduced using hydrazine to furnish the corresponding amine .

Molecular Structure Analysis

The molecular structure of “3-Nitro-9H-fluoren-2-amine” consists of a fluorene backbone with an amine and a nitro group attached to it . The fluorene backbone is a polycyclic aromatic hydrocarbon, which contributes to the compound’s aromaticity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-9H-fluoren-2-amine” include a molecular weight of 226.231 Da . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 458.4±38.0 °C at 760 mmHg, and a flash point of 231.0±26.8 °C .

科学研究应用

Nonlinear Optical Behavior

3-Nitro-9H-fluoren-2-amine is used in the synthesis of thermally stable chromophores . These chromophores have shown significant enhancement of first hyperpolarizability (βHRS) as well as intrinsic hyperpolarizability (βint) through modulation of the conjugation pathway . This is particularly useful in the field of nonlinear optical (NLO) materials, which have applications in optical switching, sensor protection, light modulation, memory storage devices, information processing, and telecommunications .

Molecular Engineering

The compound is used in molecular engineering to design small molecular materials . By appending electron-rich and electron-deficient groups at the two extremes of a π-conjugated linker unit, 1D dipolar donor−π−acceptor (D−π−A)-type architectures can be produced . These dyads are fundamental building blocks for bulk materials with bulk nonlinear susceptibility .

Sensitization Strategy

3-Nitro-9H-fluoren-2-amine can be used in a sensitization strategy for highly efficient blue organic light-emitting diodes . The full-width at half-maximum (FWHM) of the emission spectrum can be tuned by introducing different amounts of 9,9-diphenyl-N-phenyl-9H-fluoren-2-amine on pyrene units .

Chemical Structure Analysis

The compound is also used in chemical structure analysis . Its structure can be viewed using Java or Javascript, and it is available as a 2d Mol file or as a computed 3d SD file .

安全和危害

While specific safety and hazard information for “3-Nitro-9H-fluoren-2-amine” is not available, it is generally recommended to handle chemical compounds with care. This includes ensuring good ventilation, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using the product .

属性

IUPAC Name |

3-nitro-9H-fluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGKQNZCKSYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

![1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465288.png)

![4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol](/img/structure/B2465295.png)

![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2465299.png)